molecular formula C7H8N2S B1227732 2-(Allylthio)pyrazine CAS No. 164352-89-0

2-(Allylthio)pyrazine

Cat. No.: B1227732
CAS No.: 164352-89-0
M. Wt: 152.22 g/mol
InChI Key: ZYBMMXTUPCNGBL-UHFFFAOYSA-N
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Description

2-(Allylthio)pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

164352-89-0

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

2-prop-2-enylsulfanylpyrazine

InChI

InChI=1S/C7H8N2S/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2

InChI Key

ZYBMMXTUPCNGBL-UHFFFAOYSA-N

SMILES

C=CCSC1=NC=CN=C1

Canonical SMILES

C=CCSC1=NC=CN=C1

Key on ui other cas no.

164352-89-0

Synonyms

2-(allylthio)pyrazine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.58 g of allyl alcohol was dissolved in 50 ml of dichloromethan and 2.89 g of triphenylphosphine and 1.96 g of N-bromosuccinimide were added thereto. The mixture was stirred at room temperature for 30 minutes, and 5 ml of dimethylformamide solution in which 1.0 g of 2-mercaptopyrazine and 1 ml of triethylamine were dissolved was added to the above solution. The resulting mixture was stirred at room temperature for 1 hour and poured into 100 ml of water. The organic layer was separated and concentrated to dryness. The residues were purified by silica gel chromatography using ethyl acetate:n-hexane=1:1 as an eluate to give 0.6 g of titled compound.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6.57 g of 2-mercaptopyrazine prepared in Reference Example 1 was dissolved in 80 ml of dimethylformaind and 8.6 ml of triethylamine was added thereto. 6.84 ml of allyl bromide was added to the solution and the mixture was stirred at 50° C. for 2 hours. 500 ml of ice water was added to the reaction solution and the resulting mixture was extracted with diethylether and concentrated. The residues were distilled under vacuum to give 7.85 g(85%) of oily pale yellow liquid.
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
6.84 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
8.6 mL
Type
solvent
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.